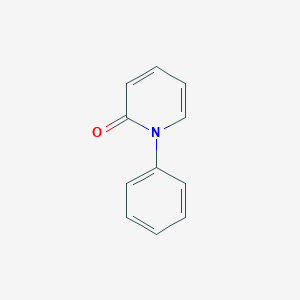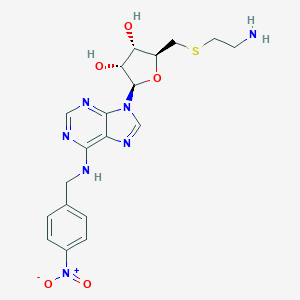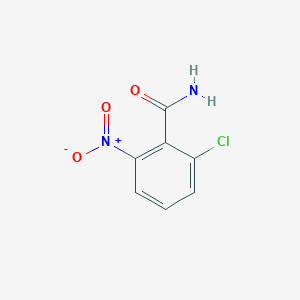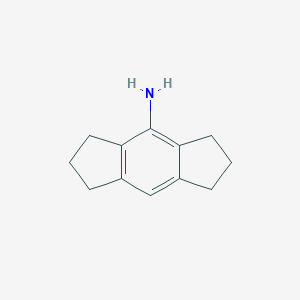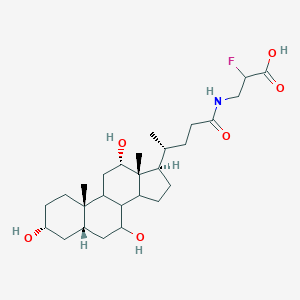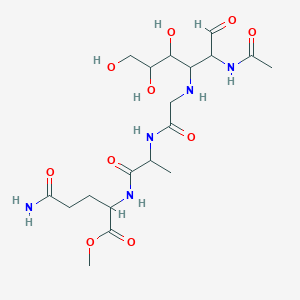
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an iodophenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine typically involves the iodination of a phenyl group followed by the introduction of the amine functionality. One common method involves the reaction of 4-iodobenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Iodophenyl)propan-2-amine: Shares a similar structure but lacks the methyl and isopropyl groups.
4-Iodoamphetamine: Another related compound with similar pharmacological properties.
Uniqueness: 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
108708-53-8 |
|---|---|
Molecular Formula |
C13H20IN |
Molecular Weight |
317.21 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
PXTWOKDSPJNJIU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Synonyms |
N-IIP N-isopropyl-4-iodophentermine N-isopropyl-4-iodophentermine, 123I-labeled cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


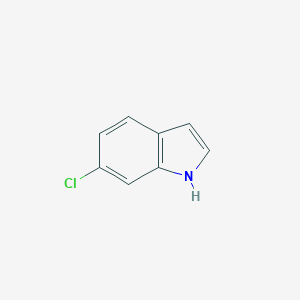


![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)

